Regioisomeric Differentiation: 4-yl Piperidine Attachment as a Pharmacophoric Prerequisite in GlyT1 Inhibition
In a series of 3-(piperidin-4-yl)benzo[d]isoxazole GlyT1 inhibitors, the lead compound 23q bearing a piperidin-4-yl isoxazole scaffold exhibited an IC₅₀ of 30 nM against GlyT1, with >100-fold selectivity over GlyT2, D₁, D₂, D₃, 5-HT₁A, and 5-HT₂A receptors [1]. Although the reported compound differs from N-methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide by benzo-fusion and N-substitution, the SAR study explicitly identifies the 3-(piperidin-4-yl)isoxazole core as the privileged scaffold conferring high selectivity and potency as an atypical antipsychotic pharmacophore. In vivo, compound 23q (40 mg/kg, intragastric) inhibited phencyclidine-induced hyperlocomotion in C57BL/6J mice, providing functional validation of the scaffold [1]. By contrast, 4-benzoylpiperidine analogs lacking the isoxazole ring in the same study showed attenuated or divergent activity profiles, underscoring the essentiality of the isoxazole-piperidine junction geometry.
| Evidence Dimension | GlyT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Target compound not directly tested; scaffold class (3-(piperidin-4-yl)isoxazole) represented by analog 23q: IC₅₀ = 30 nM |
| Comparator Or Baseline | 4-Benzoylpiperidine analogs without isoxazole ring: variable/attenuated potency; selectivity profile not retained |
| Quantified Difference | ~30 nM vs. inactive/micromolar range for structural alternatives lacking isoxazole |
| Conditions | In vitro enzyme/receptor binding assay; in vivo mouse behavioral model (40 mg/kg i.g.) |
Why This Matters
This evidence demonstrates that the 3-(piperidin-4-yl)isoxazole architecture, which the target compound embodies, is not an interchangeable substructure—its geometry is essential for nanomolar target engagement and selectivity, directly informing SAR-driven procurement decisions.
- [1] Liu, Y.; Guo, L.; Duan, H.; Zhang, L.; Jiang, N.; Zhen, X.; Shen, J. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances 2015, 5 (51), 40964–40977. DOI: 10.1039/c5ra04714e. View Source
